molecular formula C₁₀H₁₄ClN₅O B1147326 (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol CAS No. 141271-11-6

(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol

Cat. No. B1147326
M. Wt: 255.7
InChI Key:
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Description

(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol, also known as DCCPM, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that can be synthesized from a number of starting materials. DCCPM has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations.

Scientific Research Applications

Synthesis and Chemical Transformations

  • An efficient and scalable synthesis of Ziagen® (1S, cis)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol, a key HIV reverse transcriptase inhibitor, demonstrates the significance of the chemical structure of (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol in pharmaceutical synthesis. This synthesis route optimizes earlier methods by employing a chiral cyclopentenyl precursor and highlights the compound's role in constructing purine derivatives (Daluge et al., 2000).

  • The compound's utility is further underscored in the synthesis of carbocyclic analogues of xylofuranosylpurine nucleosides, demonstrating its resistance to enzymatic deamination and potential in antitumor activity. This research presents a pathway for generating nucleoside analogues with significant biological activity, including potential antiviral properties (Vince, Brownell, & Daluge, 1984).

Catalytic and Synthetic Applications

  • The chemical structure is integral to the synthesis of novel compounds, including transformations leading to the generation of N-hetarylvaleramidines. This showcases its role in organic synthesis, particularly in the creation of compounds with potential pharmacological applications. Such research indicates the adaptability of the cyclopentene structure in facilitating diverse synthetic pathways (Belyaev et al., 2018).

  • In a different study, the compound served as a precursor in the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides. This work highlights its application in developing antiretroviral agents by synthesizing carbocyclic analogues of guanine and 2,6-diaminopurine, further emphasizing its significance in medicinal chemistry and drug development (Vince & Hua, 1990).

properties

IUPAC Name

[(1S,4R)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNURTQFRFNOOPJ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135192
Record name (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol

CAS RN

141271-12-7
Record name (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141271-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-cyclopent-1-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141271127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4R)-4-(2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL)-CYCLOPENT-1-METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVZ52Q6N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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